N-(4-Bromo2-fluoro-benzyl)-acetamide

Catalog No.
S8997208
CAS No.
M.F
C9H9BrFNO
M. Wt
246.08 g/mol
Availability
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N-(4-Bromo2-fluoro-benzyl)-acetamide

Product Name

N-(4-Bromo2-fluoro-benzyl)-acetamide

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]acetamide

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

InChI

InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

UONAYJNCPZDKEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(C=C(C=C1)Br)F

N-(4-Bromo-2-fluorophenyl)acetamide is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, attached to an acetamide functional group. Its molecular formula is C8H7BrFNOC_8H_7BrFNO, and it has a molecular weight of approximately 228.06 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals due to the unique electronic properties imparted by the halogen substituents.

  • Substitution Reactions: The bromine and fluorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized to yield sulfoxides or sulfones, while reduction can regenerate the thiol form from its sulfonyl derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Substitution: Sodium methoxide or potassium tert-butoxide are typical nucleophiles.
  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis reactions.

The biological activity of N-(4-Bromo-2-fluorophenyl)acetamide is primarily linked to its interaction with biological targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity, potentially leading to applications in drug development. Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties and other pharmacological effects .

The synthesis of N-(4-Bromo-2-fluorophenyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and acetic anhydride or acetyl chloride.
  • Formation of Amide Bond: An acylation reaction occurs between the amine group of 4-bromo-2-fluoroaniline and the acetic anhydride or acetyl chloride, often facilitated by a base such as pyridine.
  • Reaction Conditions: This reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures .

N-(4-Bromo-2-fluorophenyl)acetamide has several applications, particularly in:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific biological pathways.
  • Material Science: Its unique properties can be utilized in developing new materials with specific electronic or optical characteristics.

Studies on N-(4-Bromo-2-fluorophenyl)acetamide have focused on its interactions with various biological molecules. These interactions are crucial for understanding its mechanism of action in medicinal applications. Research indicates that the compound may modulate enzyme activity and receptor binding, which could lead to therapeutic effects against certain diseases .

Several compounds share structural similarities with N-(4-Bromo-2-fluorophenyl)acetamide, including:

Compound NameStructural Features
N-(4-Chloro-2-fluorophenyl)acetamideContains chlorine instead of bromine
N-(4-Bromo-2-chlorophenyl)acetamideContains both bromine and chlorine
N-(4-Bromo-2-methylphenyl)acetamideContains a methyl group instead of fluorine
N-(4-Bromo-2-fluorobenzamide)Similar structure but with a different amide group

Uniqueness

N-(4-Bromo-2-fluorophenyl)acetamide is unique due to its specific combination of bromine, fluorine, and acetamide functionalities. This unique combination imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it particularly valuable in targeted pharmaceutical applications .

The exploration of benzyl-acetamide derivatives traces back to the early 20th century, when the acetyl group’s versatility in modifying biological activity became apparent. Acetamides gained prominence through their role in sulfonamide antibiotics, where the –NHCOCH₃ group proved critical for bacterial enzyme inhibition. The introduction of halogen atoms into aromatic acetamides emerged as a strategic modification to enhance metabolic stability and binding affinity in drug candidates.

By the 1980s, fluorinated benzyl-acetamides entered the spotlight due to fluorine’s ability to modulate electronic effects without significantly increasing molecular bulk. The simultaneous incorporation of bromine, as seen in N-(4-Bromo-2-fluoro-benzyl)-acetamide, represents a more recent innovation, combining halogen bonding capabilities with improved leaving-group potential for nucleophilic substitution reactions. This dual halogenation approach has enabled precise tuning of physicochemical parameters such as logP (2.615 for this compound) and polar surface area (29.1 Ų), critical for optimizing drug-likeness in lead compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.98515 g/mol

Monoisotopic Mass

244.98515 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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